molecular formula C10H14BrN3O2 B1530277 5-Bromo-N-neopentyl-3-nitropyridin-2-amine CAS No. 1250639-63-4

5-Bromo-N-neopentyl-3-nitropyridin-2-amine

Cat. No.: B1530277
CAS No.: 1250639-63-4
M. Wt: 288.14 g/mol
InChI Key: NZTNVXRTEOSMQV-UHFFFAOYSA-N
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Description

5-Bromo-N-(2,2-dimethylpropyl)-3-nitro-2-pyridinamine is an organic compound that belongs to the class of pyridinamines. This compound is characterized by the presence of a bromine atom at the 5th position, a nitro group at the 3rd position, and a 2,2-dimethylpropyl group attached to the nitrogen atom of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-neopentyl-3-nitropyridin-2-amine typically involves the following steps:

    Nitration: The starting material, 2-bromo-5-chloropyridine, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3rd position.

    Substitution: The nitro compound is then subjected to a substitution reaction with 2,2-dimethylpropylamine under reflux conditions to replace the chlorine atom with the 2,2-dimethylpropyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(2,2-dimethylpropyl)-3-nitro-2-pyridinamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Thiols, amines, alkoxides, solvents like ethanol or methanol, and base catalysts.

Major Products Formed

    Reduction: 5-Amino-N-(2,2-dimethylpropyl)-3-nitro-2-pyridinamine.

    Substitution: Various substituted pyridinamines depending on the nucleophile used.

Scientific Research Applications

5-Bromo-N-(2,2-dimethylpropyl)-3-nitro-2-pyridinamine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-N-neopentyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can form covalent bonds with nucleophilic sites on enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-(2,2-dimethylpropyl)-2-fluorobenzamide
  • 5-Bromo-N-(2,2-dimethylpropyl)-2-methylbenzamide
  • 5-Bromo-N-(2,2-dimethylpropyl)-2-methoxybenzamide

Uniqueness

Compared to similar compounds, 5-Bromo-N-neopentyl-3-nitropyridin-2-amine is unique due to the presence of both a nitro group and a bromine atom on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

5-bromo-N-(2,2-dimethylpropyl)-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O2/c1-10(2,3)6-13-9-8(14(15)16)4-7(11)5-12-9/h4-5H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTNVXRTEOSMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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